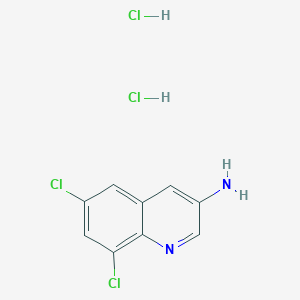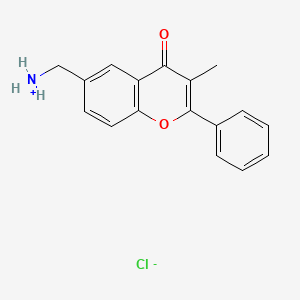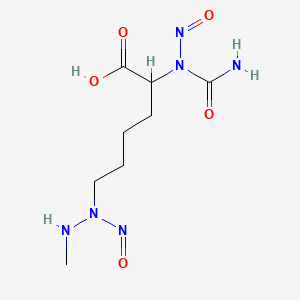
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes carbamoyl and dinitroso functional groups attached to a lysine backbone. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine typically involves multiple steps, starting from lysine. The key steps include:
Protection of the amino groups: The amino groups of lysine are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of the carbamoyl group: The protected lysine is reacted with a carbamoylating agent under controlled conditions to introduce the carbamoyl group at the N(sup 2) position.
Nitrosation: The carbamoyl-protected lysine is then subjected to nitrosation using nitrosating agents such as sodium nitrite in acidic conditions to introduce the dinitroso groups at the N(sup 2) and N(sup 6) positions.
Methylation: Finally, the compound is methylated using methylating agents like methyl iodide to introduce the methyl group at the N(sup 6) position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the nitroso groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the nitroso groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; often in the presence of catalysts or under reflux conditions.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives with reduced nitroso groups.
Substitution: Substituted products with nucleophiles replacing the nitroso groups.
Wissenschaftliche Forschungsanwendungen
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, including its effects on cellular processes and potential as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and influencing biochemical pathways. The nitroso groups, in particular, can participate in redox reactions, affecting cellular redox balance and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(sup 6)-Methyladenosine: A methylated nucleoside with roles in RNA modification and regulation.
N(sup 6)-(2-Hydroxyethyl)adenosine: A compound with biological activity, including calcium antagonism and anti-inflammatory effects.
N(sup 2),N(sup 6)-Bis(2,3-dihydroxybenzoyl)-L-lysine: A lysine derivative with distinct functional groups and biological properties.
Uniqueness
N(sup 2)-Carbamoyl-N(sup 2),N(sup 6)-dinitroso-N(sup 6)-methylaminolysine is unique due to its combination of carbamoyl, dinitroso, and methyl groups, which confer specific reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for research and application.
Eigenschaften
CAS-Nummer |
102586-07-2 |
|---|---|
Molekularformel |
C8H16N6O5 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
2-[carbamoyl(nitroso)amino]-6-[methylamino(nitroso)amino]hexanoic acid |
InChI |
InChI=1S/C8H16N6O5/c1-10-13(11-18)5-3-2-4-6(7(15)16)14(12-19)8(9)17/h6,10H,2-5H2,1H3,(H2,9,17)(H,15,16) |
InChI-Schlüssel |
FPVUTCYSOMSORQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNN(CCCCC(C(=O)O)N(C(=O)N)N=O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



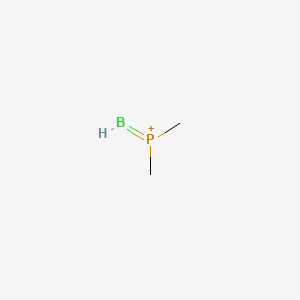


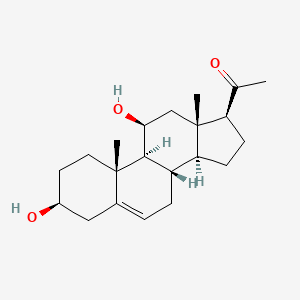
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
